molecular formula C10H14N2O2S2 B2990583 Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 361368-64-1

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2990583
CAS No.: 361368-64-1
M. Wt: 258.35
InChI Key: JPMAPBMOMXAGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C12H16N2O2S2 This compound is part of the thiophene family, characterized by a sulfur atom in its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the reaction of ethyl 2-(ethoxymethylidene)malonate with 1,3-thiazol-2-ylguanidines under specific conditions to form the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(carbamothioylamino)-4-methylpyrimidine-5-carboxylate

  • Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness: Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the dimethyl group on the thiophene ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c1-4-14-9(13)7-5(2)6(3)16-8(7)12-10(11)15/h4H2,1-3H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMAPBMOMXAGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (Example 50b) (1.21 g, 5.27 mmol) in dichloromethane (10 mL) was added ammonia (7 M in MeOH, 1.12 mL, 7.91 mmol) at 0° C. The reaction mixture was then stirred at room temperature for 3 h, quenched with water and extracted with dichloromethane (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The dark orange residue was purified by chromatography on silica gel (Gradient 0-50% EtOAc in Hexanes) to give the title compound (37.1 mg, 3%). 1H NMR (400 MHz, DMSO-d6) δ1.32 (t, 3H, J=7.1 Hz), 2.18 (s, 3H), 2.19 (s, 3H), 4.30 (q, 2H, J=7.1 Hz), 8.43 (s, 2H), 11.38 (s, 1H). MS 259 (MH+).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.